Cas no 71103-05-4 (Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5-dione,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-7'-hydroxy-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)-)
![Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5-dione,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-7'-hydroxy-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)- structure](https://fr.kuujia.com/scimg/cas/71103-05-4x500.png)
71103-05-4 structure
Nom du produit:Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5-dione,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-7'-hydroxy-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)-
Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5-dione,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-7'-hydroxy-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)- Propriétés chimiques et physiques
Nom et identifiant
-
- Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5-dione,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-7'-hydroxy-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)-
- (1S,2S,4aR,4bS,7S,8aR,10aR)-7-hydroxy-2,4b,7',8,8,10a-hexamethylspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,2'-3H-1-benzofuran]-4',5'-dione
- stypoldione
- (-)-spiculisporic acid
- (-)-stypoldione
- 4,5-DICARBOXY-4-PENTADECANOLIDE
- Dicarboypentadecanolactone
- (1S,2S,4aR,4bS,7S,8aR,10aR)-7-hydroxy-2,4b,7',8,8,10a-hexamethyl-spiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,2'-3H-benzofuran]-4',5'-dione
- NSC 339672
- NSC-339672
- NSC339672
- 71103-05-4
- Y7JZ2J63Q7
- XS177357
- Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5-dione, 3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-7'-hydroxy-2',4'b,7,8',8',10'a-hexamethyl-, (1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)-
- Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5-dione, 3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-7'-hydroxy-2',4'b,7,8',8',10'a-hexamethyl-, (2S,2'S,4b'S,7'S,10a'R)-
- 16,24-Cyclo-13,17-secochola-16,20(22)-diene-23,24-dione, 14,17-epoxy-3-hydroxy-4,4,8-trimethyl-, (3beta,5alpha,13alpha)-
- UNII-Y7JZ2J63Q7
- CHEMBL2004844
- 7'-Hydroxy-2',4'b,7,8',8',10'a-hexamethyl-3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2'H,3H-spiro[1-benzofuran-2,1'-phenanthrene]-4,5-dione
- DTXSID70991416
-
- Piscine à noyau: InChI=1S/C27H38O4/c1-15-13-18(28)22(30)17-14-27(31-23(15)17)16(2)7-8-20-25(5)11-10-21(29)24(3,4)19(25)9-12-26(20,27)6/h13,16,19-21,29H,7-12,14H2,1-6H3
- La clé Inchi: LLWMPGSQZXZZAE-UHFFFAOYSA-N
- Sourire: CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C
Propriétés calculées
- Qualité précise: 426.27714
- Masse isotopique unique: 426.27700969g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 0
- Complexité: 926
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 7
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.9
- Surface topologique des pôles: 63.6Ų
Propriétés expérimentales
- Le PSA: 63.6
- Le LogP: 5.14730
Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5-dione,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-7'-hydroxy-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)- Littérature connexe
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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5. Book reviews
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